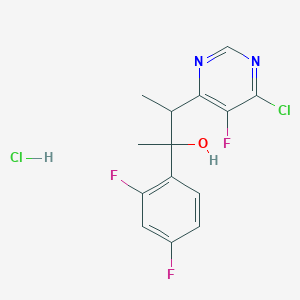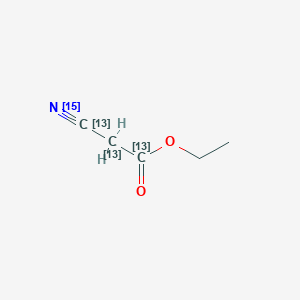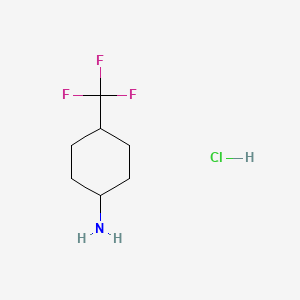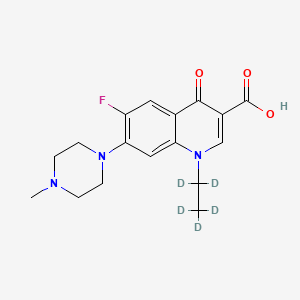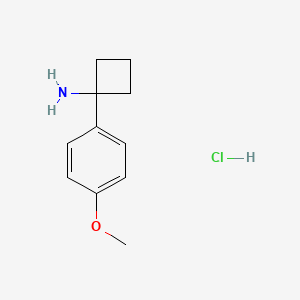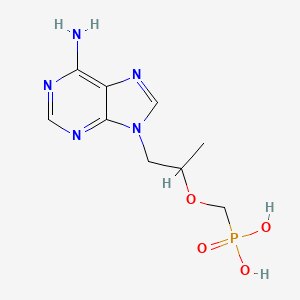
9-(2-Phosphonomethoxypropyl)adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Phosphonomethoxypropyl)adenine is an acyclic nucleoside phosphonate analogue of adenosine monophosphate. It is known for its potent antiviral properties, particularly against retroviruses and hepadnaviruses. This compound is chemically stable and resistant to enzymatic degradation, making it a valuable candidate for antiviral drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Phosphonomethoxypropyl)adenine typically involves the reaction of adenine with R-propylene carbonate, followed by the addition of p-benzenesulfonyloxy phosphoric acid diethyl ester and (RO)2Mg. The final step involves hydrolysis with a protonic acid . Another method involves reacting ®-9-(2-hydroxypropyl)adenine with methyl phosphono diethyl p-toluenesulfonate, followed by the removal of diethyl groups to yield the final product .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing environmental impact. These methods often involve multiphase compound discontinuous preparation, which minimizes energy consumption and uses readily available reagents .
Chemical Reactions Analysis
Types of Reactions
9-(2-Phosphonomethoxypropyl)adenine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antiviral properties or to develop new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include chloromethyl butylperoxyisopropyl carbonate, tert-butyl alcohol magnesium, and ethyl acetate. Reaction conditions typically involve controlled temperatures and specific pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various prodrugs and derivatives of this compound, which are evaluated for their antiviral activity and stability .
Scientific Research Applications
9-(2-Phosphonomethoxypropyl)adenine has a wide range of scientific research applications:
Mechanism of Action
The antiviral activity of 9-(2-Phosphonomethoxypropyl)adenine is primarily due to its ability to inhibit viral DNA polymerases. Once inside the cell, the compound is phosphorylated to its active diphosphate form, which competes with natural nucleotides for incorporation into viral DNA. This results in chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
9-(2-Phosphonomethoxyethyl)adenine: Another acyclic nucleoside phosphonate with similar antiviral properties.
(S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine: Known for its antiviral activity and similar chemical structure.
®-9-(2-Phosphonomethoxypropyl)adenine: A stereoisomer with comparable antiviral properties.
Uniqueness
9-(2-Phosphonomethoxypropyl)adenine is unique due to its specific antiviral activity spectrum and its stability against enzymatic degradation. Its ability to be taken up by cells in an unaltered form enhances its efficacy as an antiviral agent .
Properties
CAS No. |
1217720-14-3 |
|---|---|
Molecular Formula |
C9H14N5O4P |
Molecular Weight |
293.25 g/mol |
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1/i1D3,2D2,6D |
InChI Key |
SGOIRFVFHAKUTI-VMAITYGBSA-N |
SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Isomeric SMILES |
[2H][C@@](C([2H])([2H])[2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


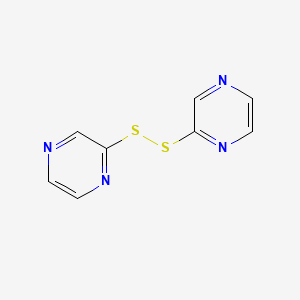
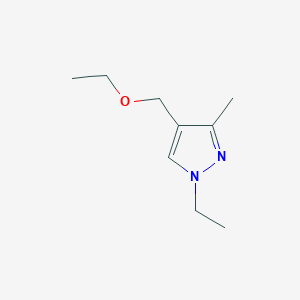

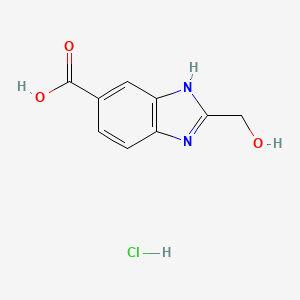
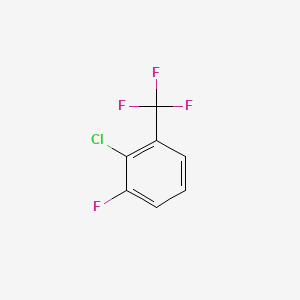
![Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B3415222.png)
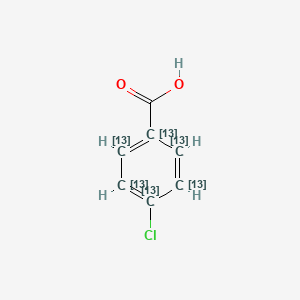
![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B3415236.png)
